Concanavalin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

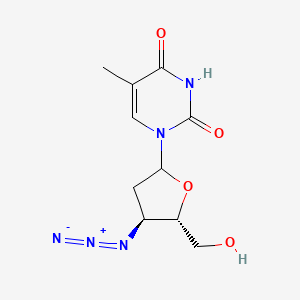

1-[(4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOMLICNUCNMMY-KJFJCRTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)C2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Concanavalin A (ConA), a lectin extracted from the jack bean (Canavalia ensiformis), has long been a valuable tool in biological and biochemical research. Its ability to specifically bind to certain carbohydrate structures on the surface of cells triggers a cascade of intracellular events, making it a potent modulator of cellular behavior. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound A, with a focus on its mitogenic, apoptotic, and autophagic activities.

Core Mechanism: Specific Carbohydrate Binding

The fundamental mechanism of ConA's action lies in its ability to recognize and bind specifically to α-D-mannosyl and α-D-glucosyl residues present in glycoproteins and glycolipids on the cell surface.[1] This interaction is the initiating event for all subsequent biological effects. ConA is a homotetrameric protein, with each subunit possessing a carbohydrate-binding site, allowing for the cross-linking of cell surface receptors.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound A's biological activities.

Table 1: Binding Affinity of this compound A

| Ligand | Dissociation Constant (Kd) | Reference |

| Glycogen | 0.25 µM | [2] |

| Mannan | 2.89 µM | [2] |

Table 2: Effective Concentrations of this compound A for Biological Effects

| Biological Effect | Cell Type | Concentration Range | Reference |

| T-cell Mitogenesis/Lymphocyte Stimulation | T-cells/Lymphocytes | 1 - 100 µg/mL | [3] |

| Porcine PBMCs | 5 µg/mL | [4] | |

| Rat Thymocytes | 0 - 2 µg per 107 cells | [5] | |

| Apoptosis Induction | C6 Glioblastoma Cells | 7.8 - 500 µg/mL | [6][7] |

| AML12 Hepatocytes | ≥20 µg/mL | [8] | |

| Autophagy Induction | HeLa Cells | 25 - 50 µg/mL | [9][10] |

| U87 Glioblastoma Cells | 30 µg/mL | [11] | |

| Angiogenesis and Proliferation | Human Vein Endothelial Cells (HUVECs) | 1 - 3 µg/mL | [12] |

Key Biological Activities and Signaling Pathways

This compound A's interaction with cell surface glycoproteins initiates a variety of signaling cascades, leading to diverse cellular outcomes.

Mitogenic Stimulation of T-Lymphocytes

ConA is a potent T-cell mitogen, meaning it can induce T-lymphocyte proliferation and activation.[1][3] This process is initiated by the cross-linking of components of the T-cell receptor (TCR) complex on the surface of T-cells.[3] This clustering of TCRs mimics the natural activation by antigen-presenting cells and triggers a downstream signaling cascade.

References

- 1. This compound A - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. invivogen.com [invivogen.com]

- 4. Proliferation Assay Using Cryopreserved Porcine Peripheral Mononuclear Cells Stimulated With this compound A and Analyzed With FCS ExpressTM 7.18 Software - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the mitogen this compound A on pathways of thymocyte energy metabolism [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. This compound A induces apoptosis in a dose-dependent manner by modulating thiol/disulfide homeostasis in C6 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. tandfonline.com [tandfonline.com]

A Technical Guide on the Discovery and Historical Significance of a Pioneering Lectin

Introduction

Concanavalin A (Con A), a lectin originally extracted from the jack bean (Canavalia ensiformis), stands as a molecule of profound historical and scientific importance. Its discovery and subsequent characterization laid the groundwork for the field of lectinology and provided an invaluable tool for immunology, cell biology, and biochemistry. This technical guide delves into the discovery of this compound A, its key experimental applications, and its enduring significance for researchers, scientists, and drug development professionals.

Discovery and Early Characterization

The story of this compound A is intrinsically linked to the pioneering work of James B. Sumner, who was engaged in the ambitious quest to isolate and crystallize an enzyme. While working on the purification of urease from jack beans, Sumner and his colleagues isolated and crystallized two globulin proteins, which they named this compound A and this compound B.[1][2] Although initially isolated in the context of enzyme chemistry, the unique properties of this compound A soon became the focus of further investigation.

A pivotal moment in the history of this compound A came in 1936 when Sumner and Howell identified it as a hemagglutinin, a substance that causes the agglutination of red blood cells.[3][4][5] This discovery marked the first time a protein that could selectively bind to carbohydrates and agglutinate cells had been crystallized, providing a tangible molecular tool to study cell surface carbohydrates.

Table 1: Early Milestones in the Discovery of this compound A

| Year | Milestone | Key Researchers | Publication |

| 1919 | Initial isolation of globulins from jack bean | James B. Sumner | - |

| 1936 | Identification of this compound A as a hemagglutinin | James B. Sumner and Stacey F. Howell | Journal of Bacteriology[3][4][5] |

| 1938 | Determination of the molecular weights of this compound A and B | James B. Sumner, N. Gralén, and I. B. Eriksson-Quensel | Science[6] |

Historical Significance: A Tool to Probe the Cell Surface

The discovery of this compound A's ability to agglutinate cells opened a new chapter in the study of cell surfaces. It became a critical tool for investigating the architecture and dynamics of the cell membrane, leading to several fundamental insights.

One of the most significant early observations was the differential agglutination of normal and malignant cells. Cancer cells were found to be more readily agglutinated by this compound A than their normal counterparts. This observation spurred a wave of research into the cell surface changes that occur during neoplastic transformation.

Quantitative Data from Key Historical Experiments

The following tables summarize quantitative data from seminal studies that characterized the interactions of this compound A with cells.

Table 2: Binding of ¹³¹I-labeled this compound A to Ehrlich Ascites Tumour Cells (1974)

| Temperature | Amount of ¹³¹I-Con A Bound (molecules/cell) | Agglutination Observed |

| 37°C | 4.14 x 10⁷ | Yes |

| 0°C | 2.12 x 10⁷ | No |

| Data from Inbar, M., et al. (1974).[7] |

Table 3: Agglutination of Rat Thymocytes by this compound A (1982)

| This compound A Concentration (µg/ml) | Probability of a Thymocyte Being Bound (P) |

| 0.125 | ~0.1 |

| 0.25 | ~0.2 |

| 0.5 | ~0.35 |

| 1.0 | ~0.5 |

| 2.0 | ~0.65 |

| 4.0 | ~0.75 |

| 8.0 | ~0.8 |

| Data from Capo, C., et al. (1982).[9] |

Detailed Experimental Protocols

The following are detailed methodologies for key historical experiments involving this compound A.

Purification of this compound A from Jack Bean Meal (Sumner and Howell, 1936)

This protocol describes the original method used to isolate and crystallize this compound A.

Materials:

-

Finely powdered jack bean meal

-

32% (v/v) acetone (B3395972)

-

30% (v/v) alcohol

-

1% sodium chloride solution with 0.1% neutral phosphate (B84403)

-

5% sodium chloride solution

-

0.1 N hydrochloric acid

-

0.1 N sodium hydroxide (B78521)

-

Toluene

-

Collodion (B3344781) bags for dialysis

-

Centrifuge

Procedure:

-

Stir 100 grams of finely powdered jack bean meal with 500 cc of 32% acetone and filter in an ice chest for 4-5 hours or overnight.

-

Take the residue and stir with 500 cc of 30% alcohol and filter at room temperature.

-

Extract the this compound A from the residue with 400 cc of a solution containing 1% sodium chloride and 0.1% neutral phosphate, then filter.

-

Extract the residue again with 250 cc of 5% sodium chloride and filter.

-

Combine the last two filtrates, add toluene, and dialyze against distilled water in three collodion bags for 24 hours.

-

Centrifuge to collect the crystals of this compound A and wash once with a 10% sodium chloride solution.

-

To re-crystallize, dissolve the crystals in a small amount of 0.1 N hydrochloric acid.

-

After about 30 minutes, add a small quantity of neutral phosphate solution and then just enough 0.1 N sodium hydroxide to neutralize the hydrochloric acid.

-

Dialyze the material for several hours and centrifuge to collect the pure crystals of this compound A.[3]

Hemagglutination Assay (Historical Method)

This protocol outlines a basic method for observing the agglutination of red blood cells by this compound A.

Materials:

-

This compound A solution (e.g., 1 mg/ml in saline)

-

Freshly collected red blood cells (RBCs) from a suitable species (e.g., rabbit, human)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Small test tubes or a microtiter plate

-

Microscope

Procedure:

-

Wash the RBCs three times in PBS by centrifugation and resuspension to remove plasma components. Prepare a 2% (v/v) suspension of RBCs in PBS.

-

Prepare serial dilutions of the this compound A solution in PBS in a series of test tubes or wells of a microtiter plate.

-

Add an equal volume of the 2% RBC suspension to each dilution of this compound A.

-

As a negative control, add an equal volume of the RBC suspension to PBS alone.

-

Gently mix the contents of each tube or well and incubate at room temperature for 30-60 minutes.

-

Observe the tubes or wells for agglutination. A positive result is indicated by the formation of a lattice of clumped RBCs that do not settle into a tight button at the bottom. The negative control should show a distinct button of sedimented RBCs.

-

The highest dilution of this compound A that causes visible agglutination is the endpoint or titer.

Lymphocyte Mitogenesis (Activation) Assay (Representative Historical Protocol)

This protocol describes a general method to measure the proliferation of lymphocytes in response to this compound A, a key discovery in immunology.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from whole blood (e.g., by Ficoll-Paque density gradient centrifugation)

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with fetal calf serum, L-glutamine, and antibiotics)

-

This compound A solution (sterile)

-

Tritiated thymidine (B127349) ([³H]-thymidine)

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Isolate PBMCs from fresh blood.

-

Resuspend the cells in complete culture medium to a concentration of 1 x 10⁶ cells/ml.

-

Plate 100 µl of the cell suspension into each well of a 96-well microtiter plate.

-

Add 100 µl of complete medium containing various concentrations of this compound A (e.g., 1-10 µg/ml) to the wells. For a negative control, add 100 µl of medium without Con A.

-

Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

Eighteen hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester. The harvester will lyse the cells and trap the DNA, including the incorporated [³H]-thymidine, on the filters.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the amount of incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of DNA synthesis and, therefore, to the degree of lymphocyte proliferation.

Signaling Pathways and Logical Relationships

This compound A exerts its biological effects by binding to specific carbohydrate residues (α-D-mannosyl and α-D-glucosyl) on cell surface glycoproteins and glycolipids. This binding can trigger a cascade of intracellular signaling events.

This compound A-Induced Cell Agglutination

The process of cell agglutination by this compound A is not merely a passive cross-linking of cells. It involves the dynamic rearrangement of cell surface components.

Caption: Logical workflow of this compound A-induced cell agglutination.

This compound A-Induced T-Lymphocyte Activation

This compound A is a potent mitogen for T-lymphocytes, meaning it can induce them to proliferate. This process mimics the activation of T-cells by antigens and has been instrumental in studying T-cell biology.

Caption: Signaling pathway of this compound A-induced T-cell activation.

Conclusion

The discovery of this compound A by James B. Sumner was a landmark achievement that extended far beyond his initial goal of enzyme crystallization. It provided the scientific community with the first purified and crystallized lectin, a molecular probe that unlocked new avenues of research into the carbohydrate world of the cell surface. The historical significance of this compound A lies not only in its role as a foundational tool in glycobiology and immunology but also in the fundamental concepts it helped to establish, from the fluid nature of the cell membrane to the mechanisms of lymphocyte activation. For researchers and drug development professionals today, the story of this compound A serves as a powerful reminder of how the pursuit of fundamental scientific questions can lead to the development of indispensable tools with lasting impact across diverse fields of biomedical science.

References

- 1. nobelprize.org [nobelprize.org]

- 2. biographicalmemoirs.org [biographicalmemoirs.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Identification of Hemagglutinin of Jack Bean with this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Hemagglutinin of Jack Bean with this compound A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. THE MOLECULAR WEIGHTS OF UREASE, CANAVALIN, this compound A AND this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. The relationship of this compound A binding to lectin-initiated cell agglutination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanavalin A (ConA) is a well-characterized lectin originally isolated from the jack bean (Canavalia ensiformis). As a member of the legume lectin family, it exhibits a high binding affinity for specific carbohydrate structures, primarily α-D-mannosyl and α-D-glucosyl residues.[1] This specificity has established ConA as an invaluable tool in biochemistry, cell biology, and immunology for the characterization and purification of glycoproteins and for studying cellular processes such as cell agglutination, mitogenesis, and apoptosis.[1] This guide provides a comprehensive overview of the structural and functional properties of this compound A, detailed experimental protocols, and a summary of its key biological signaling pathways.

I. Structure and Properties of this compound A

This compound A is a metalloprotein with a well-defined quaternary structure that is crucial for its biological activity. Its properties have been extensively studied, revealing a complex interplay between its subunit assembly, metal ion coordination, and carbohydrate-binding capabilities.

A. Subunit Composition and Quaternary Structure

ConA is a homotetramer at physiological pH, composed of four identical subunits.[1] The oligomeric state of ConA is pH-dependent; it exists as a dimer below pH 5.8 and as a tetramer above pH 7.0.[2] This transition from a dimer to a tetramer is significant as it increases the valency of the lectin, influencing its ability to cross-link receptors on cell surfaces and trigger biological responses.

B. Three-Dimensional Structure

Each ConA subunit folds into a compact "jelly-roll" motif, a common feature among legume lectins, which consists predominantly of β-sheets. The subunits associate to form a stable dimeric unit, and two of these dimers then associate in a back-to-back fashion to form the final tetrameric structure.

C. Metal Ion and Carbohydrate Binding Sites

The biological activity of this compound A is critically dependent on the binding of divalent metal ions. Each subunit possesses two distinct metal-binding sites: S1 for a transition metal ion, typically manganese (Mn²⁺), and S2 for a calcium ion (Ca²⁺). The binding of these metal ions is a prerequisite for the proper formation of the carbohydrate-binding site and, consequently, for the lectin's ability to bind sugars. The carbohydrate-binding site is a shallow cavity on the surface of the protein that specifically recognizes the C-3, C-4, and C-6 hydroxyl groups of α-D-mannose and α-D-glucose residues.

II. Quantitative Data

The following tables summarize key quantitative data related to the structure and binding properties of this compound A.

| Property | Value | Reference(s) |

| Molecular Weight | ||

| Monomer | ~25.6 kDa | [1] |

| Tetramer | ~104 kDa | [3] |

| Isoelectric Point (pI) | 5.27 | [1] |

| Number of Subunits | 4 (Homotetramer at physiological pH) | [1] |

| Metal Ion Requirement | Mn²⁺ and Ca²⁺ | |

| Carbohydrate Specificity | α-D-mannosyl and α-D-glucosyl residues |

Table 1: Physicochemical Properties of this compound A

| Ligand | Association Constant (Ka) (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference(s) |

| Methyl-α-D-mannopyranoside | 1.7 x 10³ | -4.4 | -8.2 | -3.8 | [4] |

| Methyl-α-D-glucopyranoside | 3.4 x 10² | -3.5 | -7.5 | -4.0 | |

| 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannose | 1.0 x 10⁵ | -6.8 | -14.4 | -7.6 | [4][5] |

| Glycogen | 3.93 x 10⁶ | -9.0 | - | - | [6] |

| Mannan | - | - | - | - | [6] |

Table 2: Thermodynamic Parameters of this compound A-Carbohydrate Interactions

III. Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound A.

A. Purification of this compound A by Affinity Chromatography

This protocol describes the purification of ConA from a crude extract using a carbohydrate-based affinity matrix.

Materials:

-

Crude jack bean meal extract

-

Sephadex G-50 (or other suitable glucose/mannose-containing resin)

-

Binding Buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4

-

Elution Buffer: 0.2 M Methyl-α-D-mannopyranoside in Binding Buffer

-

Chromatography column

Procedure:

-

Pack the chromatography column with Sephadex G-50 and equilibrate with 5-10 column volumes of Binding Buffer.

-

Load the crude jack bean meal extract onto the column at a slow flow rate to allow for efficient binding of ConA to the resin.

-

Wash the column with 10-15 column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elute the bound ConA from the column by applying the Elution Buffer.

-

Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

-

Pool the fractions containing purified ConA.

-

Dialyze the pooled fractions against a suitable buffer (e.g., PBS) to remove the eluting sugar and for storage.

-

Confirm the purity of the eluted ConA by SDS-PAGE.

Experimental Workflow for ConA Purification

Caption: Workflow for this compound A purification.

B. Hemagglutination Assay

This assay is used to determine the ability of ConA to agglutinate red blood cells (RBCs), a measure of its lectin activity.[7][8]

Materials:

-

This compound A solution (serial dilutions)

-

2% suspension of washed red blood cells (e.g., rabbit or human)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well V-bottom microtiter plate

-

Inhibiting sugar solution (e.g., 0.2 M Methyl-α-D-mannopyranoside) for control

Procedure:

-

Add 50 µL of PBS to wells 2-12 of a 96-well V-bottom plate.

-

Add 100 µL of the initial ConA solution to well 1.

-

Perform a serial two-fold dilution of the ConA solution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as a negative control (no ConA).

-

For the inhibition control, pre-incubate a separate dilution series of ConA with the inhibiting sugar solution for 30 minutes before adding the RBCs.

-

Add 50 µL of the 2% RBC suspension to all wells.

-

Gently tap the plate to mix the contents.

-

Incubate the plate at room temperature for 1-2 hours, or until the RBCs in the negative control well have formed a tight button at the bottom.

-

Observe the results. A positive result (agglutination) is indicated by the formation of a uniform mat of RBCs across the bottom of the well. A negative result is indicated by the formation of a tight button of RBCs at the bottom of the well, similar to the negative control.

-

The hemagglutination titer is the reciprocal of the highest dilution of ConA that causes complete agglutination.

Hemagglutination Assay Workflow

References

- 1. Concanavalin_A [collab.its.virginia.edu]

- 2. 10. Haemagglutination test [fao.org]

- 3. invivogen.com [invivogen.com]

- 4. Thermodynamics of lectin-carbohydrate interactions. Titration microcalorimetry measurements of the binding of N-linked carbohydrates and ovalbumin to this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermodynamics of lectin-carbohydrate interactions. Binding of the core trimannoside of asparagine-linked carbohydrates and deoxy analogs to this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Hemagglutination Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanavalin A (ConA) is a well-characterized lectin isolated from the jack bean (Canavalia ensiformis). As a member of the legume lectin family, it plays a crucial role in various biological processes through its specific recognition of carbohydrate structures. This technical guide provides a comprehensive overview of the carbohydrate binding specificity of this compound A, including quantitative binding data, detailed experimental methodologies, and visualizations of relevant biological and experimental pathways.

Core Concepts of this compound A Carbohydrate Binding

This compound A is a homotetrameric protein at physiological pH, with each of its four subunits possessing a carbohydrate-binding site.[1][2] The binding activity of ConA is dependent on the presence of transition metal ions, typically Mn²⁺ and Ca²⁺, which are essential for maintaining the proper conformation of the binding site.[1]

The primary binding specificity of ConA is directed towards α-D-mannosyl and α-D-glucosyl residues, particularly those in terminal and internal positions of N-linked glycans.[1][3] The interaction is characterized by a shallow binding pocket on the protein surface. While ConA can bind to monosaccharides, its affinity is significantly enhanced when interacting with larger oligosaccharide structures, indicating the presence of an extended binding site.

Quantitative Binding Data

The binding affinity of this compound A for various carbohydrates has been quantified using several biophysical techniques, primarily Isothermal Titration Calorimetry (ITC) and Quartz Crystal Microbalance (QCM). The following tables summarize key quantitative data, including dissociation constants (Kd), association constants (Ka), and thermodynamic parameters.

Table 1: Binding Affinities of Monosaccharides and Oligosaccharides to this compound A (Determined by Isothermal Titration Calorimetry)

| Carbohydrate Ligand | Ka (M⁻¹) | ΔG (kcal/mol) | Reference |

| Methyl-α-D-mannopyranoside | - | -4.49 | [4][5] |

| 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside | - | -9.0 | [6] |

| Manα1-3(Manα1-6)Man | - | - | [7] |

| N-linked glycan core pentasaccharide | - | -8.38 | [4][5] |

Note: Negative ΔG values indicate spontaneous binding.

Table 2: Binding Affinities of Polysaccharides to this compound A (Determined by Quartz Crystal Microbalance)

| Polysaccharide | Kd (μM) | Ka (M⁻¹) | Reference |

| Glycogen | 0.25 ± 0.06 | 3.93 ± 0.7 x 10⁶ | [3][8] |

| Mannan | 2.89 ± 0.20 | 3.46 ± 0.22 x 10⁵ | [3] |

The Extended Binding Site of this compound A

While the primary binding site of ConA accommodates a single mannose or glucose residue, studies have revealed the presence of an extended binding site that contributes to the higher affinity for oligosaccharides. The core trimannoside, 3,6-di-O-(α-D-mannopyranosyl)-D-mannose, found in N-linked carbohydrates, interacts with this extended site.[7] The α(1-6)-linked mannose residue occupies the primary monosaccharide binding site, while the α(1-3)-linked mannose interacts with a weaker, secondary site.[7] This multivalent interaction within a single binding pocket significantly enhances the binding enthalpy.[7]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct determination of binding affinity, enthalpy (ΔH), and stoichiometry (n) of protein-carbohydrate interactions.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound A (typically in the range of 10-100 µM) in a suitable buffer (e.g., Tris-HCl with CaCl₂ and MnCl₂).

-

Prepare a solution of the carbohydrate ligand at a concentration 10-20 times higher than the ConA concentration in the same buffer.

-

Thoroughly degas both solutions to prevent air bubbles.

-

-

Instrumentation:

-

Use a high-sensitivity isothermal titration calorimeter.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Load the ConA solution into the sample cell of the calorimeter.

-

Load the carbohydrate solution into the injection syringe.

-

Perform a series of small, sequential injections of the carbohydrate solution into the ConA solution.

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat per injection.

-

Plot the heat per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy of binding (ΔH), and stoichiometry (n).

-

Hemagglutination Inhibition Assay

This assay is a classical method to determine the relative binding specificity of a lectin for different carbohydrates. It is based on the ability of a lectin to agglutinate red blood cells (RBCs) and the inhibition of this process by specific sugars.

Methodology:

-

Preparation of Red Blood Cells (RBCs):

-

Obtain fresh RBCs (e.g., from rabbit or human) and wash them three times with phosphate-buffered saline (PBS) by centrifugation.

-

Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

-

-

Determination of Minimum Hemagglutinating Concentration (MHC) of ConA:

-

Perform a serial two-fold dilution of ConA in PBS in a 96-well U-bottom microtiter plate.

-

Add an equal volume of the 2% RBC suspension to each well.

-

Incubate the plate at room temperature for 1 hour.

-

The MHC is the highest dilution of ConA that causes complete agglutination of the RBCs (indicated by a uniform mat of cells).

-

-

Inhibition Assay:

-

Prepare serial two-fold dilutions of the inhibitory carbohydrates in PBS in a 96-well microtiter plate.

-

Add a constant amount of ConA (typically 4 times the MHC) to each well.

-

Incubate the plate for 30 minutes at room temperature to allow the carbohydrate to bind to ConA.

-

Add an equal volume of the 2% RBC suspension to each well.

-

Incubate for 1 hour at room temperature.

-

-

Interpretation:

-

The minimum concentration of a carbohydrate that completely inhibits hemagglutination is determined. This value is inversely proportional to the binding affinity of the carbohydrate for ConA.

-

Lectin Affinity Chromatography

This technique is used to purify glycoproteins and glycopeptides from complex mixtures based on their affinity for an immobilized lectin.

Methodology:

-

Preparation of the Affinity Column:

-

This compound A is covalently coupled to a solid support matrix (e.g., Sepharose or agarose (B213101) beads).

-

Pack the ConA-coupled matrix into a chromatography column.

-

Equilibrate the column with a binding buffer (e.g., Tris-HCl, pH 7.4, containing 150 mM NaCl, 1 mM CaCl₂, and 1 mM MnCl₂).

-

-

Sample Application:

-

Load the sample containing the glycoproteins onto the equilibrated column.

-

Allow the sample to pass through the column at a slow flow rate to ensure maximum binding.

-

-

Washing:

-

Wash the column extensively with the binding buffer to remove unbound proteins.

-

-

Elution:

-

Elute the bound glycoproteins by applying a solution containing a high concentration of a competitive sugar, such as methyl-α-D-mannopyranoside or methyl-α-D-glucopyranoside (typically 0.1-0.5 M), in the binding buffer.

-

-

Analysis:

-

Collect the eluted fractions and analyze the purified glycoproteins using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

-

Visualization of Pathways and Workflows

This compound A-Induced T-Cell Activation Signaling Pathway

This compound A is a potent mitogen for T-lymphocytes, triggering a signaling cascade that leads to cell proliferation and cytokine production.[1][9][10] This process is initiated by the cross-linking of glycoproteins on the T-cell surface, including components of the T-cell receptor (TCR) complex.[1]

Caption: ConA-induced T-cell activation pathway.

Experimental Workflow for Glycan Array Analysis

Glycan arrays are a high-throughput method for profiling the binding specificity of lectins against a large library of immobilized carbohydrates.

Caption: Glycan microarray experimental workflow.

Experimental Workflow for Lectin Affinity Chromatography

This workflow illustrates the steps involved in purifying glycoproteins using this compound A affinity chromatography.

Caption: Lectin affinity chromatography workflow.

Conclusion

This compound A remains a fundamental tool in glycobiology and related fields due to its well-defined carbohydrate-binding specificity. Its preference for α-D-mannosyl and α-D-glucosyl residues, coupled with its ability to recognize the core trimannoside of N-linked glycans, makes it invaluable for the isolation, characterization, and analysis of glycoproteins. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals working with this important lectin. The continued exploration of ConA's interactions with complex carbohydrates will undoubtedly lead to further advancements in our understanding of the roles of glycans in health and disease, and aid in the development of novel diagnostics and therapeutics.

References

- 1. This compound A - Wikipedia [en.wikipedia.org]

- 2. Concanavalin_A [collab.its.virginia.edu]

- 3. This compound A - Polysaccharides Binding Affinity Analysis Using A Quartz Crystal Microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Glycan Recognition by this compound A Using Absolute Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Studies of the binding specificity of this compound A. Nature of the extended binding site for asparagine-linked carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. T Cell Activation via this compound A | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. invivogen.com [invivogen.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanavalina A (Con A), a lectin isolated from the jack bean (Canavalia ensiformis), has long been a valuable tool in cell biology and immunology. Its ability to bind specifically to α-D-mannosyl and α-D-glucosyl residues of glycoproteins on the cell surface triggers a cascade of intracellular events, making it a potent modulator of cellular functions.[1] This technical guide provides an in-depth exploration of the core biological functions of Con A in cells, focusing on its roles in mitogenesis, apoptosis, and autophagy. It offers a comprehensive overview of the signaling pathways involved, quantitative data from various studies, and detailed experimental protocols for researchers.

Core Biological Functions of Concanavalin A

Con A's interaction with cell surface glycoproteins initiates a variety of cellular responses, the nature of which is often dependent on the cell type and the concentration of Con A. The primary biological functions of Con A include:

-

Mitogenic Stimulation: Con A is a well-known T-cell mitogen, capable of inducing T-lymphocyte proliferation.[1][2] This is achieved through the cross-linking of T-cell receptors (TCR), which mimics the natural activation process by antigen-presenting cells.[2][3] This property makes Con A a valuable tool for studying T-cell activation and immune responses.[2]

-

Induction of Apoptosis: In contrast to its mitogenic effects, Con A can also induce programmed cell death, or apoptosis, in various cell types, including cancer cells.[4] This apoptotic induction can be triggered through multiple pathways, including caspase-dependent mechanisms and the mitochondrial pathway.[4] Studies have shown that Con A treatment can lead to a dose- and time-dependent reduction in cell viability.[5]

-

Autophagy Modulation: Con A is a potent inducer of autophagy, a cellular process of self-digestion of cellular components.[6] This process is often linked to the induction of cell death in cancer cells.[7] The autophagic response to Con A can involve the upregulation of specific autophagy-related genes and the formation of autophagosomes.

-

Signaling Pathway Activation: The diverse cellular effects of Con A are mediated by the activation of various intracellular signaling pathways. These include the MAPK pathway (ERK1/2, JNK, p38), the Akt signaling pathway, and the JAK/STAT pathway.[8] The specific pathway activated can depend on the cell type and the experimental conditions.

Quantitative Data on this compound A's Cellular Effects

The following tables summarize quantitative data from various studies on the effects of this compound A on different cell lines.

Table 1: Effects of this compound A on Cell Viability

| Cell Line | Con A Concentration | Incubation Time | Viability | Assay | Reference |

| HCCLM3 (Human Liver Cancer) | 10 µg/ml | 48 h | ~20% | CCK-8 | [8] |

| MHCC97L (Human Liver Cancer) | 10 µg/ml | 48 h | ~20% | CCK-8 | [8] |

| HepG2 (Human Liver Cancer) | 10 µg/ml | 48 h | ~20% | CCK-8 | [8] |

| MIHA (Human Hepatocytes) | 10 µg/ml | 48 h | ~20% | CCK-8 | [8] |

| MCF-7 (Human Breast Cancer) | Varies (IC50) | Not Specified | IC50 determined | Not Specified | [9] |

| 3T3 (Fibroblasts) | 5-500 µg/mL | Not Specified | Concentration-dependent loss | Cell Survival Assay | [10] |

| HGF (Human Gingival Fibroblasts) | 5-500 µg/mL | Not Specified | Concentration-dependent loss | Cell Survival Assay | [10] |

Table 2: Effects of this compound A on T-Cell Proliferation

| Cell Type | Con A Concentration | Incubation Time | Observation | Assay | Reference |

| Porcine PBMCs | 5 µg/mL | Not Specified | 93.9% of CD4+ T-cells proliferated | Flow Cytometry | [11] |

| Human Lymphocytes | 1-4 µg/mL | 2-4 days | T-cell proliferation | Not Specified | [12] |

| Nylon wool-purified spleen cells | Not Specified | Not Specified | Frequency of proliferating cells: 1 in 5 | Limiting dilution assay | [13] |

| Normal lymph node cells | Not Specified | Not Specified | Frequency of proliferating cells: 1 in 7 | Limiting dilution assay | [13] |

Table 3: Effects of this compound A on Apoptosis and Autophagy

| Cell Line | Con A Concentration | Incubation Time | Observation | Assay | Reference |

| AML12 (Mouse Hepatocytes) | ≥20 µg/mL | 1, 2, or 3 h | Dose-dependent apoptosis | Annexin V Staining | [14] |

| C6 (Glioblastoma) | 7.8 to 500 µg/ml | Not Specified | Dose-dependent apoptosis | MTT, Flow Cytometry | [15] |

| HeLa | 25 and 50 µg/ml | 24 h | Induction of autophagy (AVOs) | Acridine Orange Staining | [16] |

| U87 (Glioblastoma) | 30 µg/mL | 24 h | Induction of autophagy | Acridine Orange Staining | [17] |

Signaling Pathways Modulated by this compound A

The binding of Con A to cell surface glycoproteins triggers a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key signaling cascades activated by Con A.

Caption: Overview of signaling pathways activated by this compound A.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular functions of this compound A.

T-Cell Proliferation Assay

This protocol outlines the steps for inducing T-cell proliferation using this compound A and assessing it via flow cytometry.[11]

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine

-

This compound A (stock solution, e.g., 1 mg/mL)

-

Cell proliferation dye (e.g., CFSE or similar)

-

96-well flat-bottom plates

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Cell Staining (Optional): If using a cell proliferation dye, stain the cells according to the manufacturer's protocol.

-

Cell Seeding: Seed 100 µL of the cell suspension into the wells of a 96-well plate.

-

Con A Stimulation: Add Con A to the wells to a final concentration of 5 µg/mL.[11] Include a negative control (no Con A) and a positive control if available.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.

-

Cell Harvesting and Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) for flow cytometry analysis.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of proliferating T-cells based on the dilution of the proliferation dye or the expression of activation markers.

Caption: Workflow for T-Cell Proliferation Assay.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the cytotoxic effects of this compound A on adherent cells using the MTT assay.[18]

Materials:

-

Adherent cells

-

Complete culture medium

-

This compound A (stock solution)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Con A Treatment: Remove the medium and add fresh medium containing various concentrations of Con A (e.g., 0.1, 1, 10, 100 µg/mL). Include a vehicle control (medium without Con A).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V Staining)

This protocol details the detection of apoptosis induced by this compound A using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.[19]

Materials:

-

Cells treated with Con A

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of Con A for the appropriate duration to induce apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.

Caption: Workflow for Apoptosis Assay using Annexin V Staining.

Autophagy Analysis (Western Blot for LC3)

This protocol describes the detection of autophagy by monitoring the conversion of LC3-I to LC3-II using Western blotting.[3]

Materials:

-

Cells treated with Con A

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Con A to induce autophagy. Lyse the cells using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities for LC3-I and LC3-II to determine the LC3-II/LC3-I ratio, which is an indicator of autophagic activity.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol outlines the analysis of cell cycle distribution in Con A-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cells treated with Con A

-

PBS

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with Con A and harvest them.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound A remains a powerful and versatile tool for investigating fundamental cellular processes. Its ability to induce mitogenesis, apoptosis, and autophagy through the activation of distinct signaling pathways provides researchers with a valuable model system for studying cell proliferation, cell death, and cellular homeostasis. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals seeking to harness the unique properties of this compound A in their research endeavors. A thorough understanding of its mechanisms of action is crucial for its effective application in both basic research and the development of novel therapeutic strategies.

References

- 1. invivogen.com [invivogen.com]

- 2. コンカナバリンAによるT細胞の活性化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Induction of apoptosis by this compound A and its molecular mechanisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound A-induced apoptosis in murine macrophages through a Ca(2+)- independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of autophagy by this compound A and its application in anti-tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 8. This compound A inhibits human liver cancer cell migration by regulating F-actin redistribution and assembly via MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound A induced apoptosis in fibroblasts: the role of cell surface carbohydrates in lectin mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proliferation Assay Using Cryopreserved Porcine Peripheral Mononuclear Cells Stimulated With this compound A and Analyzed With FCS ExpressTM 7.18 Software - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Quantitative studies on this compound A-induced, TCGF-reactive T cells. I. Correlation between proliferation and lectin-dependent cytolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Insight into the this compound A-Induced Apoptosis in Hepatocyte of an Animal Model: Possible Involvement of Caspase-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound A induces apoptosis in a dose-dependent manner by modulating thiol/disulfide homeostasis in C6 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. tandfonline.com [tandfonline.com]

- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

Concanavalin A (ConA), a lectin isolated from the jack bean (Canavalia ensiformis), is a potent T-cell mitogen widely utilized in immunological research.[1] Its ability to induce polyclonal T-lymphocyte activation makes it an invaluable tool for studying T-cell signaling, proliferation, differentiation, and effector functions. This guide provides an in-depth overview of the mechanisms of ConA-mediated T-cell activation, detailed experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.

Mechanism of Action: TCR Cross-Linking and Signal Transduction

This compound A is a mannose/glucose-binding lectin that activates T-cells in an antigen-independent manner.[1] The primary mechanism involves its binding to glycosylated proteins on the T-cell surface, most notably the T-cell receptor (TCR) complex.[1][2] This interaction cross-links multiple TCRs, mimicking the clustering that occurs during antigen presentation and initiating a cascade of intracellular signaling events.[1][2]

The activation of T-cells by ConA is a complex process that can be broadly categorized into two main signals. Signal one is initiated by the cross-linking of the TCR, while signal two, or the costimulatory signal, is also crucial for a robust proliferative response.[3][4][5] Key costimulatory molecules involved in ConA-mediated activation include CD28 and Herpes Virus Entry Mediator (HVEM).[3][4]

The signaling cascade triggered by ConA involves multiple interconnected pathways:

-

Calcium Signaling: TCR cross-linking leads to a rapid increase in intracellular calcium concentration ([Ca2+]i).[6] This calcium influx is a critical second messenger that activates downstream signaling molecules.[7]

-

NFAT Pathway: The rise in intracellular calcium activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[2][8] Dephosphorylated NFAT translocates to the nucleus, where it acts as a transcription factor for genes encoding cytokines, such as Interleukin-2 (IL-2).[2][8]

-

MAPK Pathways: ConA stimulation also activates Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 MAPK pathways.[1] These pathways regulate the activity of various transcription factors, such as AP-1, which cooperate with NFAT to drive the expression of activation-associated genes.[1][8]

-

Protein Kinase C (PKC) Activation: While some studies suggest a Ca2+- and PKC-independent mechanism for certain downstream effects like Na+/H+ exchange, PKC activation is generally considered a component of the TCR signaling cascade.[9]

The culmination of these signaling events is the upregulation of activation markers (e.g., CD25, CD69), production of cytokines (e.g., IL-2, IFN-γ, TNF-α), and entry into the cell cycle, leading to clonal expansion.[1][10][11]

Quantitative Data for Experimental Design

The optimal conditions for ConA-induced T-cell activation can vary depending on the cell type (species, purity) and the specific assay being performed. The following tables summarize key quantitative parameters reported in the literature.

| Parameter | Value | Species/Cell Type | Reference(s) |

| Working Concentration | 1 - 100 µg/mL | General cell culture | [1] |

| 5 µg/mL | Porcine PBMCs | [12] | |

| 5 µg/mL | Murine Splenocytes | [13] | |

| 2 µg/mL | Human T-cells | [14] | |

| 0.25 - 4.0 µg/mL | Lymph node cells | [4] | |

| Cell Density | 1 x 10⁶ cells/mL | General T-cell culture | [6] |

| 3 x 10⁶ cells/mL | General T-cell culture | [2] | |

| 1 x 10⁷ cells/mL | Murine Splenocytes | [13] | |

| 5 x 10⁴ cells/well (6-well plate) | General | [15] | |

| Incubation Time | 48 - 72 hours | Proliferation assays | [16] |

| 24 hours | Cytokine production | [13] | |

| 6 - 96 hours | General activation | [6] |

Table 1: General Experimental Parameters for ConA-induced T-Cell Activation.

| Assay Component | Concentration/Value | Reference(s) |

| CFSE Staining | ||

| CFSE Stock Concentration | 0.5 mM | [17] |

| CFSE Working Concentration | 0.5 µM | [17] |

| [³H]-Thymidine Incorporation | ||

| [³H]-Thymidine Activity | 1 µCi/mL | [15] |

| Western Blotting | ||

| Primary Antibody Dilution (Phospho-specific) | 1:1000 | [4] |

| Blocking Buffer | 5% w/v BSA in TBST | [3] |

| ELISA | ||

| Capture Antibody Concentration | 1 - 4 µg/mL | [9] |

| Detection Antibody Concentration | 0.5 - 2 µg/mL | [9] |

Table 2: Reagent Concentrations for Specific Assays.

Experimental Protocols

T-Cell Proliferation Assay using CFSE Dye Dilution

This protocol measures T-cell proliferation based on the progressive halving of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) with each cell division.

Materials:

-

Isolated T-cells or Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

-

Phosphate Buffered Saline (PBS)

-

CFSE stock solution (e.g., 5 mM in DMSO)

-

This compound A

-

Fetal Bovine Serum (FBS)

-

96-well flat-bottom culture plates

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of T-cells or PBMCs at a concentration of 1 x 10⁷ cells/mL in PBS.

-

CFSE Labeling: a. Warm an aliquot of CFSE stock solution to room temperature. b. Dilute the CFSE stock in PBS to a 2X working concentration (e.g., 2 µM). c. Add an equal volume of the 2X CFSE solution to the cell suspension (final concentration of 1 µM). Mix immediately by vortexing. d. Incubate for 10 minutes at 37°C, protected from light.[17] e. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (the serum in the medium will quench the reaction). f. Incubate on ice for 5 minutes. g. Wash the cells twice with complete RPMI-1640 medium by centrifuging at 300-400 x g for 5 minutes.

-

Cell Culture and Stimulation: a. Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL. b. Add 200 µL of the cell suspension to each well of a 96-well plate. c. Prepare a working solution of ConA in complete RPMI-1640 medium. d. Add the appropriate volume of ConA solution to the wells to achieve the desired final concentration (e.g., 1-5 µg/mL). Include unstimulated (no ConA) and positive controls (e.g., anti-CD3/CD28 beads). e. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-96 hours.

-

Flow Cytometry Analysis: a. Harvest the cells from the wells. b. Wash the cells with PBS containing 2% FBS. c. Stain with viability dyes and cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) if desired. d. Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events. e. Analyze the data by gating on the live, single-cell lymphocyte population and then on the T-cell subsets of interest. Proliferation is visualized as a series of peaks in the CFSE histogram, with each peak representing a successive generation of cell division.

Cytokine Production Measurement by ELISA

This protocol describes the quantification of a specific cytokine (e.g., IL-2) in the supernatant of ConA-stimulated T-cell cultures using a sandwich ELISA.

Materials:

-

Supernatants from ConA-stimulated T-cell cultures

-

ELISA plate (96-well, high protein-binding)

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine of interest)

-

Recombinant cytokine standard

-

Streptavidin-HRP

-

TMB substrate solution

-

Stop solution (e.g., 1 M H₂SO₄)

-

Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent/blocking buffer (e.g., PBS with 10% FBS or 1% BSA)

-

Microplate reader

Procedure:

-

Plate Coating: a. Dilute the capture antibody to 1-4 µg/mL in coating buffer.[9] b. Add 100 µL of the diluted capture antibody to each well of the ELISA plate. c. Seal the plate and incubate overnight at 4°C.[9]

-

Blocking: a. The next day, wash the plate 2-3 times with wash buffer. b. Add 200 µL of blocking buffer to each well. c. Incubate for 1-2 hours at room temperature.

-

Sample and Standard Incubation: a. Wash the plate 2-3 times with wash buffer. b. Prepare a serial dilution of the recombinant cytokine standard in assay diluent. c. Add 100 µL of the standards and culture supernatants (diluted if necessary) to the appropriate wells. d. Seal the plate and incubate for 2 hours at room temperature or overnight at 4°C.

-

Detection Antibody Incubation: a. Wash the plate 3-4 times with wash buffer. b. Dilute the biotinylated detection antibody to 0.5-2 µg/mL in assay diluent.[9] c. Add 100 µL of the diluted detection antibody to each well. d. Seal the plate and incubate for 1 hour at room temperature.[9]

-

Streptavidin-HRP Incubation: a. Wash the plate 3-4 times with wash buffer. b. Dilute the Streptavidin-HRP conjugate in assay diluent according to the manufacturer's instructions. c. Add 100 µL of the diluted conjugate to each well. d. Seal the plate and incubate for 30 minutes at room temperature, protected from light.[9]

-

Substrate Development and Measurement: a. Wash the plate 5-7 times with wash buffer. b. Add 100 µL of TMB substrate solution to each well. c. Incubate at room temperature in the dark until a color change is observed (typically 15-30 minutes). d. Stop the reaction by adding 50 µL of stop solution to each well. e. Read the absorbance at 450 nm on a microplate reader within 30 minutes of stopping the reaction. f. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Analysis of Signaling Pathways by Western Blot

This protocol outlines the detection of phosphorylated signaling proteins (e.g., Phospho-ERK) in T-cells following ConA stimulation.

Materials:

-

ConA-stimulated and unstimulated T-cell pellets

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer (2X)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Tris-buffered saline with Tween-20 (TBST)

-

Blocking buffer (5% w/v BSA in TBST)[3]

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibody

-

ECL detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification: a. Lyse the T-cell pellets in ice-cold lysis buffer containing protease and phosphatase inhibitors. b. Incubate on ice for 30 minutes with periodic vortexing. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant (cell lysate) to a new tube. e. Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add an equal volume of 2X Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. e. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.

-

Immunoblotting: a. Block the membrane in blocking buffer (5% BSA in TBST) for 1 hour at room temperature. Note: Do not use milk as a blocking agent for phospho-protein detection, as it contains phosphoproteins (casein) that can cause high background. b. Incubate the membrane with the phospho-specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. The next day, wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10-15 minutes each with TBST.

-

Detection: a. Prepare the ECL detection reagents according to the manufacturer's instructions. b. Incubate the membrane with the ECL solution for 1-5 minutes. c. Acquire the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing (Optional): a. To detect the total amount of the protein of interest as a loading control, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer. b. After stripping, re-block the membrane and probe with an antibody against the total (non-phosphorylated) form of the protein.

Visualizations of Key Processes

References

- 1. invivogen.com [invivogen.com]

- 2. T Cell Activation via this compound A | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 7. Quantification of proliferative and suppressive responses of human T lymphocytes following ConA stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytokine Elisa [bdbiosciences.com]

- 9. raybiotech.com [raybiotech.com]

- 10. Quantitative analysis of surface marker densities after exposure of T-cells to this compound A (Con A): a sensitive early index of cellular activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proliferation Assay Using Cryopreserved Porcine Peripheral Mononuclear Cells Stimulated With this compound A and Analyzed With FCS ExpressTM 7.18 Software - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Adenine Nucleotides Attenuate Murine T Cell Activation Induced by this compound A or T Cell Receptor Stimulation [frontiersin.org]

- 13. Cytokine Elisa [bdbiosciences.com]

- 14. Proliferation Assay: [3H] Thymidine incorporation - 每日生物评论 [bio-review.com]

- 15. researchgate.net [researchgate.net]

- 16. mucosalimmunology.ch [mucosalimmunology.ch]

- 17. researchgate.net [researchgate.net]

The Essential Role of Manganese and Calcium in the Saccharide-Binding Activity of Concanavalin A: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides an in-depth analysis of the critical roles of manganese (Mn²⁺) and calcium (Ca²⁺) in the structure and function of Concanavalin A (ConA). It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key molecular processes to serve as a comprehensive resource for researchers in glycobiology and related fields.

Introduction

This compound A (ConA), a lectin isolated from the jack bean (Canavalia ensiformis), is a widely utilized tool in biochemistry and cell biology due to its specific binding affinity for α-D-mannosyl and α-D-glucosyl residues.[1] This property allows for its use in the purification and characterization of glycoproteins and in studies of cellular processes such as cell agglutination and mitogenesis.[2][3] The carbohydrate-binding activity of ConA is not intrinsic to its polypeptide structure alone; it is critically dependent on the presence of two essential metal ions: a transition metal ion, typically manganese (Mn²⁺), and a calcium ion (Ca²⁺).[3][4]

This technical guide elucidates the intricate relationship between these metal ions and ConA's structure and function. It details the sequential binding mechanism, the resulting conformational changes that prime the lectin for saccharide recognition, and the thermodynamic principles governing these interactions. Furthermore, it provides detailed experimental protocols for the preparation and analysis of metallated and demetallated ConA, alongside an exploration of the signaling pathways initiated by ConA in a cellular context, where these metal ions play a foundational role.

The Structural and Functional Roles of Manganese and Calcium

The activation of ConA's saccharide-binding site is a highly ordered process involving the sequential binding of Mn²⁺ and Ca²⁺.[5] Each monomer of the ConA tetramer contains two distinct metal-binding sites, designated S1 and S2, in close proximity to the carbohydrate-binding site.[6][7]

2.1. Sequential Binding and Conformational Changes

The demetallized form of ConA, or apo-ConA, is incapable of binding saccharides.[8] The activation process is initiated by the binding of a transition metal ion, typically Mn²⁺, to the S1 site.[9][10] This initial binding event induces a conformational change in the protein, which in turn creates a fully formed and specific binding site for Ca²⁺ at the S2 position.[9][10][11] The subsequent binding of Ca²⁺ triggers a further and more significant conformational rearrangement.[4][5] This second conformational change involves a cis-trans isomerization of the Ala207-Asp208 peptide bond, which is a critical step in organizing the residues of the carbohydrate-binding site into their active conformation.[4] Only after both Mn²⁺ and Ca²⁺ are bound is the saccharide-binding site properly formed and capable of high-affinity interaction with its carbohydrate ligands.[9][10]

Molecular dynamics simulations have shown that the removal of these metal ions leads to significant conformational changes in the ion-binding loop, with some residues moving as much as 17 Å from their positions in the native, metal-bound structure.[12] This conformational flexibility in the absence of the metal ions explains the loss of saccharide-binding ability.[12]

2.2. Coordination and Stability

X-ray crystallography has provided detailed insights into the coordination of Mn²⁺ and Ca²⁺ within the ConA structure. The Mn²⁺ ion in the S1 site is typically coordinated by the side chains of Glu8, Asp10, Asp19, and His24, along with two water molecules.[13] The Ca²⁺ ion in the S2 site is coordinated by the side chains of Tyr12, Asn14, Asp10, and Asp19, a peptide carbonyl oxygen from Phe206, and two water molecules.[7][13] Asp10 and Asp19 act as bridging ligands between the two metal ions.[13]

The binding of these metal ions not only activates the saccharide-binding site but also significantly enhances the thermal stability of the ConA protein.[14] Differential scanning calorimetry studies have shown that native, fully metallated ConA has a denaturation temperature of 101°C, whereas demetallated ConA denatures at a much lower temperature of 74°C.[14] The stabilization is cooperative, with the presence of both Mn²⁺ and Ca²⁺ providing greater stability than Mn²⁺ alone.[14]

Quantitative Data on Metal Ion and Saccharide Binding

The interactions of Mn²⁺, Ca²⁺, and saccharides with ConA have been quantified by various biophysical techniques. The following tables summarize key binding parameters.

Table 1: Association Constants (Ka) for Metal Ion and Saccharide Binding to this compound A

| Ligand | Condition | Association Constant (Ka) (M⁻¹) | Experimental Method | Reference |

| Mn²⁺ | pH 5.2, no Ca²⁺ | (5 ± 1) x 10³ | Ultrafiltration | [15] |

| Mn²⁺ | pH 5.2, 1 mM Ca²⁺ | (9.1 ± 2.1) x 10⁵ | Ultrafiltration | [15] |

| Mn²⁺ | pH 6.5 | (7.3 ± 1.8) x 10⁵ | Ultrafiltration | [15] |

| Mn²⁺ (S1 site) | pH 6.5, 25°C | 6.2 x 10⁵ | Electron Spin Resonance | [6] |

| Mn²⁺ (S2 site) | pH 6.5, 25°C | 3.7 x 10⁴ | Electron Spin Resonance | [6] |

| Methyl α-D-glucopyranoside | pH 5.2 and 7.0 | (2 ± 0.2) x 10³ | Ultrafiltration | [15] |

| 4-methylumbelliferyl α-D-mannopyranoside | pH 7.2 (with Mn²⁺ and Ca²⁺) | - | Fluorescence Stopped-Flow | [16] |

Table 2: Stoichiometry of Metal Ion Binding to this compound A

| Metal Ion | Condition | Stoichiometry (ions per monomer) | Experimental Method | Reference |

| Mn²⁺ | pH 6.5, 5°C | 1 (S1 site) | Electron Spin Resonance | [6] |

| Mn²⁺ | pH 6.5, 25°C | 2 (S1 and S2 sites) | Electron Spin Resonance | [6] |

| Mn²⁺ | In the presence of excess Mn²⁺ | 2 | NMRD and Atomic Absorption | [17] |

| Ca²⁺ | In the presence of excess Ca²⁺ | 1 | Atomic Absorption | [18] |

Table 3: Thermal Denaturation of this compound A Under Different Metallation States

| ConA Metallation State | Denaturation Temperature (°C) | Enthalpy of Denaturation (cal/g) | Experimental Method | Reference |

| Native (dimeric) | 101 | 7.4 | Differential Scanning Calorimetry | [14] |

| Demetallized (0.06 Mn²⁺, 0.23 Ca²⁺ per monomer) | 74 | 3.2 | Differential Scanning Calorimetry | [14] |

| 1-2 Mn²⁺, ≤0.5 Ca²⁺ per monomer | 85-88 and 94-97 | < 3.6 | Differential Scanning Calorimetry | [14] |

| ≥1 Mn²⁺, ≥1 Ca²⁺ per monomer | ≥ 98 | 5.3 | Differential Scanning Calorimetry | [14] |

Experimental Protocols

4.1. Preparation of Demetallized this compound A (Apo-ConA)

This protocol is adapted from established methods for the removal of metal ions from ConA.[8][19]

-

Materials:

-

This compound A (lyophilized powder)

-

0.1 M HCl

-

1 M NaCl

-

Dialysis tubing (e.g., 10 kDa MWCO)

-

Deionized water

-

pH meter

-

-

Procedure:

-

Dissolve ConA in 1 M NaCl to a concentration of 10-20 mg/mL.

-

Slowly add 0.1 M HCl dropwise while stirring to lower the pH to 2.5-3.0.

-

Continue stirring at 4°C for 2-4 hours.

-

Transfer the solution to dialysis tubing and dialyze against a large volume of deionized water at 4°C.

-

Change the dialysis buffer every 4-6 hours for a total of 4-5 changes, or until the pH of the ConA solution returns to ~5.0.

-

Clarify the apo-ConA solution by centrifugation at 10,000 x g for 20 minutes at 4°C to remove any precipitate.

-

Determine the protein concentration using a spectrophotometer (A₂₈₀ of 1.14 for a 1 mg/mL solution).

-

Verify the removal of metal ions using atomic absorption spectroscopy.

-

4.2. Reconstitution of Metallated this compound A

This protocol describes the sequential addition of Mn²⁺ and Ca²⁺ to apo-ConA to generate the active form.[19]

-

Materials:

-

Apo-ConA solution

-

1 M MnCl₂ stock solution

-

1 M CaCl₂ stock solution

-

Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

-

Procedure:

-

Dilute the apo-ConA solution to the desired concentration in the working buffer.

-

Add MnCl₂ from the stock solution to a final concentration of 1 mM.

-

Incubate the solution at room temperature for 1-2 hours to allow for the binding of Mn²⁺ to the S1 site.

-

Add CaCl₂ from the stock solution to a final concentration of 1 mM.

-

Incubate for an additional 1-2 hours at room temperature to allow for Ca²⁺ binding to the S2 site and the final conformational change.

-

The reconstituted ConA is now ready for use in saccharide binding assays.

-

4.3. Isothermal Titration Calorimetry (ITC) for Metal Ion Binding

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[20][21]

-

Materials:

-

Isothermal titration calorimeter

-

Apo-ConA solution (in the cell)

-

MnCl₂ or CaCl₂ solution (in the syringe)

-

Dialysis buffer (for both protein and metal ion solutions)

-

-

Procedure:

-

Prepare the apo-ConA and metal ion solutions in the same dialysis buffer to minimize heats of dilution. A common buffer is 20 mM Tris-HCl, 150 mM NaCl, pH 7.4.

-

Degas both solutions immediately prior to the experiment.

-

Load the apo-ConA solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

-

Load the metal ion solution (e.g., 200-500 µM) into the injection syringe.

-

Set the experimental parameters (temperature, injection volume, spacing between injections). A typical experiment consists of 20-30 injections of 1-2 µL each.

-

Perform the titration experiment, injecting the metal ion solution into the apo-ConA solution.

-

Analyze the resulting thermogram by integrating the heat changes for each injection and fitting the data to a suitable binding model (e.g., one set of sites) to determine Ka, ΔH, and n.

-

4.4. Fluorescence Spectroscopy Assay for Saccharide Binding

This assay utilizes a fluorescently labeled saccharide to monitor its binding to ConA.[12]

-

Materials:

-

Fluorometer

-

Reconstituted, metallated ConA

-

Fluorescently labeled saccharide (e.g., FITC-dextran or a custom-synthesized fluorescent monosaccharide)

-

Unlabeled saccharide (for competition experiments)

-

Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4)

-

-

Procedure for Direct Binding:

-

Prepare a solution of the fluorescently labeled saccharide in the buffer.

-

Measure the initial fluorescence intensity or anisotropy.

-

Titrate in increasing concentrations of metallated ConA.

-

Measure the change in fluorescence intensity or anisotropy after each addition.

-

Plot the change in fluorescence as a function of ConA concentration and fit the data to determine the dissociation constant (Kd).

-

-

Procedure for Competition Assay:

-

Prepare a solution containing a fixed concentration of metallated ConA and the fluorescently labeled saccharide.

-

Measure the initial fluorescence intensity or anisotropy.

-

Titrate in increasing concentrations of the unlabeled saccharide.

-

Measure the decrease in fluorescence intensity or anisotropy as the unlabeled saccharide displaces the fluorescent probe.

-

Plot the fluorescence signal as a function of the unlabeled saccharide concentration to determine the IC₅₀, from which the Ki can be calculated.

-

Role in ConA-Induced Signaling Pathways

ConA is a potent T-cell mitogen, meaning it can induce T-cell proliferation.[1] This process is initiated by the binding of ConA to mannose-containing glycoproteins on the T-cell surface, such as the T-cell receptor (TCR) complex.[13] The multivalent nature of the ConA tetramer allows it to cross-link these receptors, triggering a downstream signaling cascade.[13]

5.1. T-Cell Activation Cascade